molecular formula C15H15NO2 B11089610 N-[1-(4-hydroxyphenyl)ethyl]benzamide

N-[1-(4-hydroxyphenyl)ethyl]benzamide

Cat. No.: B11089610
M. Wt: 241.28 g/mol
InChI Key: AIXMWCAPWLPPLG-UHFFFAOYSA-N
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Description

N-[1-(4-hydroxyphenyl)ethyl]benzamide is a benzamide derivative featuring a benzoyl group linked to a nitrogen atom substituted with a 4-hydroxyphenethyl moiety. This structure positions the compound within a class of molecules known for diverse biological activities, including antioxidant and receptor-binding properties.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-[1-(4-hydroxyphenyl)ethyl]benzamide

InChI

InChI=1S/C15H15NO2/c1-11(12-7-9-14(17)10-8-12)16-15(18)13-5-3-2-4-6-13/h2-11,17H,1H3,(H,16,18)

InChI Key

AIXMWCAPWLPPLG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-hydroxyphenyl)ethyl]benzamide can be achieved through several methods. One common approach involves the condensation of 4-hydroxyacetophenone with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-hydroxyphenyl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated benzamide derivatives.

Scientific Research Applications

N-[1-(4-hydroxyphenyl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-hydroxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the benzamide moiety can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Antioxidant Activity

Key Compounds:

3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB)

  • Structural Features : Incorporates three hydroxyl groups on the benzamide ring.
  • Activity : Exhibits superior antioxidant activity compared to ascorbic acid, with IC50 values of 22.8 µM (DPPH scavenging) and 2.5 µM (superoxide radical scavenging). However, it is less potent than BHT in lipid peroxidation assays .
  • Significance : Hydroxyl groups on the benzamide ring significantly enhance radical-scavenging capacity.

N-{1-[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]ethyl}benzamide (3c) Structural Features: Contains a 1,3,4-oxadiazole ring fused to the 4-hydroxyphenyl group. Synthesis: Microwave-assisted synthesis achieved an 89% yield, suggesting efficient methodology for heterocyclic benzamides . Activity: Not explicitly reported, but oxadiazole rings are known to improve metabolic stability and bioavailability in drug design.

N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide (A8) Structural Features: Thiourea group replaces the phenethyl chain. Activity: Demonstrates 86.6% inhibition in antioxidant assays, highlighting the role of thiourea in enhancing activity .

Substituent Effects on Bioactivity

Key Compounds:

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structural Features : Methoxy substituents at the 3- and 4-positions of the phenyl ring.
  • Synthesis : 80% yield via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine .
  • Significance : Methoxy groups, being electron-donating, may reduce antioxidant efficacy compared to hydroxylated analogs but improve lipophilicity.

4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide Structural Features: Chlorine atom at the 4-position of the benzamide ring.

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